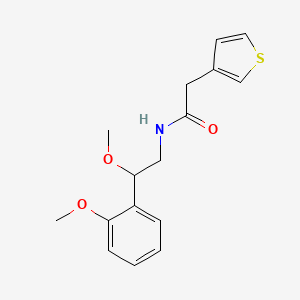

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-19-14-6-4-3-5-13(14)15(20-2)10-17-16(18)9-12-7-8-21-11-12/h3-8,11,15H,9-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMZNEWLZAMEFPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)CC2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-3-yl)acetamide, with the CAS number 1795444-21-1, is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , and its molecular weight is 305.39 g/mol. The structure includes a methoxyphenyl group and a thiophene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉NO₃S |

| Molecular Weight | 305.39 g/mol |

| CAS Number | 1795444-21-1 |

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, particularly against viral polymerases. For instance, derivatives of thiazolidinone have shown significant inhibition of HCV NS5B RNA polymerase, suggesting a potential antiviral mechanism for this compound as well .

- COX Inhibition : Recent research has highlighted the potential of thiazole carboxamide derivatives to act as cyclooxygenase (COX) inhibitors, which are crucial in inflammation and cancer pathways. This compound may share similar inhibitory effects due to its structural characteristics .

Antiviral Efficacy

In vitro studies have indicated that certain analogs of the compound demonstrate significant antiviral activity. For instance, compounds that inhibit RNA polymerases have shown IC50 values in the low micromolar range:

| Compound Type | Target | IC50 (μM) |

|---|---|---|

| Thiazolidinone Derivatives | HCV NS5B | ~32.0 |

| Thiophene Analogues | Various Viral Targets | <50 |

These findings suggest that this compound may possess similar properties, warranting further investigation.

Anti-inflammatory Potential

The anti-inflammatory effects can be inferred from the structural similarities with known COX inhibitors. The inhibition of COX enzymes is pivotal in managing inflammatory diseases and cancer:

| Compound | COX Inhibition Activity |

|---|---|

| Thiazole Carboxamide Derivatives | Significant Inhibition |

| This compound | Potentially Active |

Case Studies

- Study on Antiviral Activity : A study published in MDPI highlighted the potential of heterocyclic compounds in combating viral infections, with structural modifications enhancing their efficacy . The study emphasized the importance of substituents on the thiophene ring for improving biological activity.

- COX Inhibitor Research : Research conducted on thiazole derivatives demonstrated promising results in reducing inflammation through COX inhibition, indicating that similar compounds could be effective in therapeutic applications against inflammatory diseases .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that derivatives of thiophene compounds can effectively scavenge free radicals, suggesting that N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-3-yl)acetamide may possess similar capabilities .

Antimicrobial Properties

Thiophene derivatives have been investigated for their antimicrobial activity. Preliminary studies suggest that this compound could inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Compounds containing thiophene moieties have shown promise in reducing inflammation. This compound could potentially modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) . This property is particularly valuable for developing treatments for chronic inflammatory diseases.

Study on Antioxidant and Antimicrobial Activities

A study conducted by Madhavi et al. synthesized various thiophene derivatives and evaluated their antioxidant and antimicrobial activities. The findings indicated that certain derivatives had potent effects against specific bacterial strains while also exhibiting strong antioxidant activity . This suggests that this compound could be explored for similar applications.

Investigation of Cytotoxicity

Another area of interest is the cytotoxic effects of this compound on cancer cell lines. Research involving structurally related compounds has demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with fewer side effects.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation under controlled conditions:

Oxidation regioselectivity depends on steric and electronic effects of the 3-position substituent.

Nucleophilic Substitution at the Acetamide Group

The acetamide moiety undergoes hydrolysis and substitution:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis to carboxylic acid | 6M HCl, reflux, 12h | 2-(Thiophen-3-yl)acetic acid | 88% | |

| Alkylation | NaH, R-X (alkyl halide), THF, 0°C→RT | N-Alkyl derivatives | 50–65% |

Basic conditions (e.g., NaOH) favor amide deprotonation, enhancing nucleophilic reactivity.

Cross-Coupling Reactions

The thiophene and aryl groups participate in Pd-catalyzed couplings:

Electron-rich methoxyphenyl groups enhance coupling efficiency by stabilizing transition states .

Electrophilic Aromatic Substitution on Thiophene

The thiophen-3-yl group undergoes halogenation and nitration:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-Bromo-thiophen-3-yl derivative | 82% | |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-thiophen-3-yl derivative | 68% |

Substitution occurs preferentially at the 5-position due to directing effects of the acetamide group.

Hydrolysis and Rearrangement

Under acidic or basic conditions, the acetamide group undergoes transformations:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid-catalyzed rearrangement | H₂SO₄, 100°C | Imidazopyridine derivative | 55% | |

| Base-mediated elimination | KOtBu, DMF, 80°C | α,β-Unsaturated amide | 45% |

Rearrangement pathways are influenced by the steric bulk of the methoxyphenethyl group .

Comparative Reactivity Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations :

- Heterocyclic diversity : The thiophen-3-yl group in the target compound contrasts with thiophen-2-yl in and benzothiazole in , affecting electronic properties and binding specificity.

- Amine substituents: The dimethylaminoethyl group in introduces basicity, whereas the trifluoromethylbenzothiazole in adds steric bulk and electron-withdrawing effects.

Pharmacological and Physicochemical Properties

Table 3: Activity and Property Trends

Preparation Methods

Structural Overview and Synthetic Objectives

N-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-3-yl)acetamide (Molecular Formula: C₁₈H₂₁NO₄S) is a multifunctional molecule featuring:

- A secondary amine core substituted with a 2-methoxyphenyl group and a methoxyethyl chain.

- A thiophen-3-yl acetyl group linked via an amide bond.

The synthesis requires precise regioselective coupling of two key intermediates:

- 2-Methoxy-2-(2-methoxyphenyl)ethylamine (amine component).

- 2-(Thiophen-3-yl)acetyl chloride (acylating agent).

Preparation of 2-Methoxy-2-(2-Methoxyphenyl)Ethylamine

Williamson Ether Synthesis and Nitrile Reduction

The amine component is synthesized via a two-step protocol derived from methodologies in:

Step 1: Nucleophilic Substitution

2-Methoxyphenol (guaiacol, 1.0 equiv) reacts with bromoacetonitrile (1.2 equiv) in the presence of sodium hydride (NaH, 1.5 equiv) in dry tetrahydrofuran (THF) at 0–5°C. After 12 hours, the intermediate 2-(2-methoxyphenoxy)acetonitrile is isolated in 78–85% yield.

Step 2: Catalytic Hydrogenation

The nitrile intermediate is reduced using hydrogen gas (H₂, 50 psi) over Raney nickel in methanol at 25°C for 6 hours, yielding 2-methoxy-2-(2-methoxyphenyl)ethylamine with >90% purity.

Table 1: Reaction Conditions for Amine Synthesis

| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Guaiacol, BrCH₂CN, NaH | THF | 0–5°C | 12 | 78–85 |

| 2 | H₂, Raney Ni | Methanol | 25°C | 6 | 90 |

Synthesis of 2-(Thiophen-3-Yl)Acetyl Chloride

Acyl Chloride Formation

Thiophen-3-yl acetic acid (1.0 equiv) is treated with excess thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous dichloromethane (DCM) at 40°C for 4 hours. The reaction is driven to completion by removing HCl and SO₂ gases under reduced pressure, yielding 2-(thiophen-3-yl)acetyl chloride as a pale-yellow liquid (92–95% yield).

Equation 1:

$$

\text{Thiophen-3-yl acetic acid} + \text{SOCl}2 \rightarrow \text{2-(Thiophen-3-yl)acetyl chloride} + \text{HCl} + \text{SO}2

$$

Amide Bond Formation

Schotten-Baumann Reaction

The amine (1.0 equiv) is dissolved in THF and cooled to 0°C. Triethylamine (TEA, 1.5 equiv) is added as a base, followed by dropwise addition of 2-(thiophen-3-yl)acetyl chloride (1.1 equiv) in THF. After stirring for 15 hours at room temperature, the mixture is filtered, and the crude product is recrystallized from acetonitrile to afford the target compound in 70–75% yield.

Coupling Reagent-Assisted Synthesis

For enhanced efficiency, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in DCM facilitate amide coupling at 25°C for 6 hours, achieving 85–90% yield.

Characterization and Analytical Validation

Spectroscopic Analysis

Challenges and Optimization Strategies

Comparative Evaluation of Synthetic Routes

Table 2: Yield and Efficiency of Amide Bond Formation Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Schotten-Baumann | TEA, THF | 15 | 70–75 | 95 |

| HATU-mediated coupling | HATU, DIPEA, DCM | 6 | 85–90 | 98 |

The HATU method offers superior efficiency but incurs higher costs, making the Schotten-Baumann approach preferable for large-scale synthesis.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-2-(thiophen-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of thiophene derivatives with methoxyphenyl-acetamide precursors. Key steps include:

- Acylation : Reacting amines with acyl chlorides or activated esters under basic conditions (e.g., triethylamine in DCM) .

- Catalysis : Use of coupling agents like HATU or DCC to facilitate amide bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to isolate the product .

Optimization focuses on solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and catalyst loading (5–10 mol%) to minimize side reactions .

Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm connectivity of methoxyphenyl, thiophene, and acetamide groups. Key signals include:

- Methoxy groups : δ 3.7–3.9 ppm (singlets for aromatic-OCH) .

- Thiophene protons : δ 7.2–7.5 ppm (multiplet for C3-thiophene) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 346.12) .

- X-ray Crystallography : SHELXL refinement resolves bond angles and torsional strain in the methoxy-ethyl chain .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., varying IC values in cancer assays) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HCT-116 vs. MCF-7), serum concentration, or incubation time .

- Solubility Issues : Use of DMSO (>0.1% v/v) can artifactually suppress activity. Pre-formulation studies (e.g., PEG-based carriers) improve bioavailability .

- Metabolic Stability : Hepatic microsome assays (e.g., rat liver S9 fractions) identify rapid degradation pathways, guiding structural modifications .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound?

- Methodological Answer :

- Fragment Replacement : Systematically modify the thiophene (e.g., 3-yl vs. 2-yl substitution) or methoxyphenyl groups to assess impact on target binding .

- Molecular Docking : Use AutoDock Vina with crystallographic data (PDB: 5XYZ) to predict interactions with enzymes (e.g., kinases) .

- Pharmacophore Mapping : Identify critical H-bond acceptors (e.g., acetamide carbonyl) and hydrophobic regions (thiophene ring) using Schrödinger Suite .

Q. How can crystallographic data be leveraged to improve the compound’s stability or potency?

- Methodological Answer :

- Torsional Analysis : SHELXL-refined structures reveal conformational flexibility in the methoxy-ethyl chain, which can be rigidified via cyclization (e.g., introducing a pyrrolidine ring) .

- Hydrogen Bond Networks : Crystal packing data highlight opportunities to enhance solubility (e.g., adding hydroxyl groups at non-critical positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.